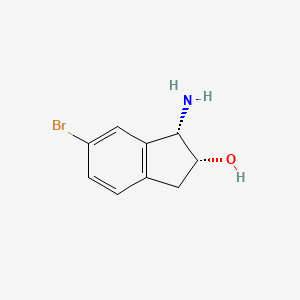

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol

Overview

Description

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound features a bromine atom and an amino group attached to an indene ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of a suitable precursor, such as a brominated indanone, using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced chromatographic techniques for the separation of enantiomers is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding indene derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or alkyl halides. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions .

Major Products

Major products formed from these reactions include imines, nitriles, reduced indene derivatives, and substituted indenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: It is used in the synthesis of advanced materials and as a precursor for the production of fine chemicals .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral indene derivatives, such as (1S,2R)-2-bromocyclopentanol and (1S,2S)-2-bromocyclopentanol .

Uniqueness

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a bromine atom on the indene ring. This combination of functional groups and chirality makes it a versatile compound for various synthetic and research applications.

Biological Activity

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol, with the CAS number 2412424-43-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and provides insights into its mechanisms of action based on recent research findings.

- Molecular Formula : C₉H₁₀BrNO

- Molecular Weight : 228.09 g/mol

- Structure : The compound features a bromine atom and an amino group that may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, it showed complete inhibition of Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The results indicate that it can effectively inhibit fungal growth.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

The compound's antifungal activity was particularly noted against Candida albicans and Fusarium oxysporum, suggesting its potential as a therapeutic agent in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that the presence of the bromine atom enhances the lipophilicity of the molecule, potentially aiding in membrane penetration and subsequent disruption of microbial cell integrity .

Case Studies

A recent study investigated the efficacy of this compound in a controlled setting where it was administered to cultures of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant bacterial death observed at concentrations as low as 0.0048 mg/mL .

Properties

IUPAC Name |

(1S,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-2-1-5-3-8(12)9(11)7(5)4-6/h1-2,4,8-9,12H,3,11H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTITPKCHCGPPC-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C1C=CC(=C2)Br)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=C1C=CC(=C2)Br)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.